molecular formula C8H16ClNO B1521418 3-(Allyloxy)piperidine hydrochloride CAS No. 1185297-03-3

3-(Allyloxy)piperidine hydrochloride

Cat. No. B1521418
CAS RN: 1185297-03-3
M. Wt: 177.67 g/mol
InChI Key: HOSHQSIPLYSCMV-UHFFFAOYSA-N
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Description

3-(Allyloxy)piperidine hydrochloride is a chemical compound with a molecular weight of 177.67 . It is a heterocyclic compound that plays a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-(Allyloxy)piperidine hydrochloride, has been a subject of interest in recent scientific literature . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of 3-(Allyloxy)piperidine hydrochloride can be represented by the InChI code: 1S/C8H15NO.ClH/c1-2-6-10-8-4-3-5-9-7-8;/h2,8-9H,1,3-7H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Allyloxy)piperidine hydrochloride include a molecular weight of 177.67 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-(Allyloxy)piperidine hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the piperidine moiety, which is a common feature in many drugs . This compound can be used to create derivatives that have potential as antidepressants , antipsychotics , and analgesics due to the piperidine ring’s significance in medicinal chemistry.

Anticancer Research

Piperidine derivatives, including those derived from 3-(Allyloxy)piperidine hydrochloride, have shown promise in anticancer research. They can be designed to interfere with cancer cell proliferation and metastasis, offering a pathway for the development of new anticancer agents .

Antimicrobial and Antifungal Applications

The structural flexibility of 3-(Allyloxy)piperidine hydrochloride allows for the creation of compounds with antimicrobial and antifungal properties. Researchers are exploring its use in developing treatments for infections caused by resistant strains of bacteria and fungi .

Neurodegenerative Disease Treatment

Compounds synthesized from 3-(Allyloxy)piperidine hydrochloride are being studied for their potential in treating neurodegenerative diseases. Piperidine derivatives can act on various neurological pathways, which may be beneficial in conditions like Alzheimer’s disease .

Analgesic and Anti-inflammatory Agents

The piperidine nucleus is a critical component in the development of analgesic and anti-inflammatory drugs. Derivatives of 3-(Allyloxy)piperidine hydrochloride are being tested for their efficacy in reducing pain and inflammation, which could lead to new treatments for chronic pain conditions .

Cardiovascular Drug Development

Research into cardiovascular drugs often involves piperidine derivatives due to their potential effects on blood pressure and heart rate. 3-(Allyloxy)piperidine hydrochloride could be used to synthesize new compounds that target cardiovascular diseases .

Mechanism of Action

While the specific mechanism of action for 3-(Allyloxy)piperidine hydrochloride is not mentioned, piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(Allyloxy)piperidine hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

3-prop-2-enoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-6-10-8-4-3-5-9-7-8;/h2,8-9H,1,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSHQSIPLYSCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allyloxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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